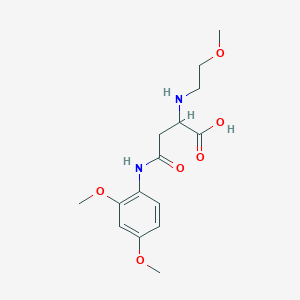

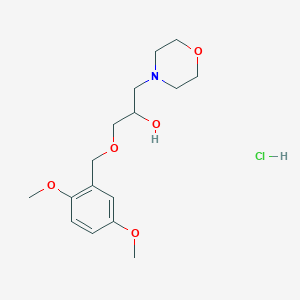

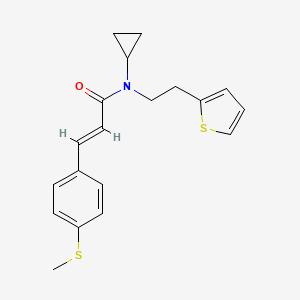

1-((2,5-Dimethoxybenzyl)oxy)-3-morpholinopropan-2-ol hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(2,5-dimethoxybenzyl)piperazine hydrochloride is a chemical compound used in scientific research . Its unique properties make it valuable for various applications, including drug development and chemical synthesis.

Molecular Structure Analysis

The molecular formula for 1-(2,5-dimethoxybenzyl)piperazine hydrochloride is C13H21ClN2O2 . The SMILES string representation is Cl.COc1ccc (OC)c (CN2CCNCC2)c1 .Physical And Chemical Properties Analysis

The molecular weight of 1-(2,5-dimethoxybenzyl)piperazine hydrochloride is 272.77 . The SMILES string representation is Cl.COc1ccc (OC)c (CN2CCNCC2)c1 .科学的研究の応用

Neurokinin-1 Receptor Antagonist Development

A compound, identified as a high affinity, orally active h-NK(1) receptor antagonist, demonstrates the potential for clinical application in treating emesis and depression. Its design incorporates dimethylaminomethyl triazol-4-yl unit for solubility enhancement, illustrating how structural modifications can tailor pharmaceutical properties (Harrison et al., 2001).

Protecting Groups in Organic Synthesis

Research into protecting groups for carboxylic acids highlights the utility of dimethoxybenzyl esters. These esters, oxidized efficiently by specific reagents, demonstrate the role of structural components in synthetic organic chemistry (Kim & Misco, 1985).

Analytical Chemistry Applications

The derivatization of methylglyoxal with dimethoxybenzene-based compounds for liquid chromatographic analysis shows the application of these compounds in precise analytical methodologies, aiding in the quantification of specific aldehydes in biological systems (McLellan & Thornalley, 1992).

Synthesis of Oligoribonucleotides

The use of the dimethoxybenzyl group as a protecting group for the 2′-hydroxyl in oligoribonucleotide synthesis underscores its role in nucleic acid chemistry, facilitating the development of synthetic RNA molecules for research and therapeutic purposes (Takaku, Ito, & Imai, 1986).

Anti-Inflammatory and Analgesic Compounds

The synthesis of specific enaminoamide hydrochlorides, derived from dimethoxybenzene precursors, and their evaluation for analgesic and anti-inflammatory activities illustrate the application in discovering new therapeutic agents (Yusov et al., 2019).

作用機序

Mode of Action

The mode of action of 1-((2,5-Dimethoxybenzyl)oxy)-3-morpholinopropan-2-ol hydrochloride is currently unknown . The compound’s interaction with its targets and the resulting changes would depend on the nature of these targets. For instance, if the targets are enzymes, the compound might inhibit or activate these enzymes, leading to changes in their activity. If the targets are receptors, the compound could act as an agonist or antagonist, modulating the receptors’ signaling pathways.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 1-((2,5-Dimethoxybenzyl)oxy)-3-morpholinopropan-2-ol hydrochloride . These factors include the physiological environment in which the compound acts (e.g., pH, temperature, presence of other biomolecules) and external factors such as light, humidity, and temperature during storage and handling.

特性

IUPAC Name |

1-[(2,5-dimethoxyphenyl)methoxy]-3-morpholin-4-ylpropan-2-ol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25NO5.ClH/c1-19-15-3-4-16(20-2)13(9-15)11-22-12-14(18)10-17-5-7-21-8-6-17;/h3-4,9,14,18H,5-8,10-12H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQBQJGDSPNMZSE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)COCC(CN2CCOCC2)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26ClNO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(3-Bromobenzoyl)amino]acetic acid](/img/structure/B2769630.png)

![2-[4-(4-fluorophenyl)piperazin-1-yl]-7-(4-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2769633.png)

![5-Bromo-6-methyl-1h-pyrazolo[3,4-b]pyridine](/img/structure/B2769634.png)

![tert-butyl N-[N'-(3-aminopropyl)-N-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonyl]carbamimidoyl]carbamate](/img/structure/B2769639.png)

![3-(2-ethoxyethyl)-9-(4-ethylphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2769645.png)